molecular formula C8H6BrClN2O B13628388 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Cat. No.: B13628388
M. Wt: 261.50 g/mol
InChI Key: AKLGJWUCWMZIJF-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of 3-bromo-4-methoxypyrazolo[1,5-a]pyridine with a chlorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the temperature maintained between 20-30°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxypyrazolo[1,5-a]pyridine
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • 3-Bromo-4-chloro-7-methoxypyrazolo[1,5-a]pyridine

Uniqueness

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the pyrazolopyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H6BrClN2O

Molecular Weight

261.50 g/mol

IUPAC Name

3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H6BrClN2O/c1-13-6-2-3-7(10)12-8(6)5(9)4-11-12/h2-4H,1H3

InChI Key

AKLGJWUCWMZIJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(N2C1=C(C=N2)Br)Cl

Origin of Product

United States

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